![molecular formula C8H8ClN B1347385 6-Chloro-2,3-dihydro-1h-indole CAS No. 52537-00-5](/img/structure/B1347385.png)
6-Chloro-2,3-dihydro-1h-indole
Overview
Description
6-Chloro-2,3-dihydro-1H-indole (6-Cl-Indole) is a heterocyclic aromatic organic compound with a molecular formula of C7H6ClN. It is a colorless solid that is soluble in organic solvents. 6-Cl-Indole is a derivative of indole, a bicyclic aromatic hydrocarbon found in many natural products such as tryptophan. It has a wide range of applications in organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
Drug Discovery
The indole moiety is a significant component in drug discovery due to its presence in many biologically active molecules. Compounds like reserpine, an indole alkaloid, are used for treating high blood pressure and mental disorders. Similarly, vinblastine is applied in cancer treatment .
Synthesis of Bioactive Molecules
Indole derivatives are synthesized for their biological activities, which include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacological Applications
6-Chloro-2,3-dihydro-1h-indole can be used as a reactant for the preparation of pharmacologically active molecules with potential applications in various therapeutic areas .
Biological Potential
Indole derivatives have shown a wide range of clinical and biological applications. They bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 6-chloro-2,3-dihydro-1h-indole, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLNYVREDLDESE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293174 | |
Record name | 6-chloro-2,3-dihydro-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52537-00-5 | |
Record name | 52537-00-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-2,3-dihydro-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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